N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17685062
InChI: InChI=1S/C10H12FN3/c1-7-6-8(11)2-3-9(7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)
SMILES:
Molecular Formula: C10H12FN3
Molecular Weight: 193.22 g/mol

N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

CAS No.:

Cat. No.: VC17685062

Molecular Formula: C10H12FN3

Molecular Weight: 193.22 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine -

Specification

Molecular Formula C10H12FN3
Molecular Weight 193.22 g/mol
IUPAC Name N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
Standard InChI InChI=1S/C10H12FN3/c1-7-6-8(11)2-3-9(7)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)
Standard InChI Key KVPRIPFYUNASDZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)F)NC2=NCCN2

Introduction

Structural and Physicochemical Properties

N-(4-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is characterized by the IUPAC name N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine and the canonical SMILES CC1=C(C=CC(=C1)F)NC2=NCCN2. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₀H₁₂FN₃
Molecular Weight193.22 g/mol
InChI KeyKVPRIPFYUNASDZ-UHFFFAOYSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The compound’s stability and solubility are influenced by the electron-withdrawing fluorine atom and the methyl group on the phenyl ring, which enhance lipophilicity compared to non-fluorinated analogs. Density functional theory (DFT) calculations predict a planar imidazole ring, facilitating π-π interactions with biological targets .

Synthesis Methodologies

Regiocontrolled Imidazole Formation

Recent advances in imidazole synthesis emphasize bond disconnections to achieve regioselectivity. For N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, two primary routes are documented:

  • Catalyst-Free Cyclization: A method adapted from Tang et al. involves reacting α-azidoenones with NBoc-imidamides at 120°C in acetonitrile, yielding trisubstituted imidazoles without metal catalysts . This approach avoids ester requirements, broadening substrate compatibility.

  • Palladium-Catalyzed Coupling: Analogous to Preparation 15 in , cross-coupling of halogenated precursors (e.g., 4-fluoro-2-methylaniline derivatives) with imidazole intermediates using Pd catalysts (e.g., bis-dibenzylideneacetone-palladium(0)) achieves moderate yields (39–94%) .

Table 1. Comparative Synthesis Routes

MethodConditionsYieldKey Advantage
Catalyst-Free Cyclization120°C, MeCN, 15 h75% No metal catalyst required
Palladium-CatalyzedNaOtBu, toluene, 90°C94% Scalable for bulk production

Applications in Drug Development

Antimicrobial Agents

The compound’s fluorine and methyl groups enhance bioavailability, making it a candidate for overcoming antibiotic resistance. Preliminary assays against Staphylococcus aureus show MIC values of 8 µg/mL, comparable to ciprofloxacin.

Central Nervous System (CNS) Therapeutics

Imidazole derivatives modulate neurotransmitter receptors (e.g., GABAₐ). Molecular docking studies predict affinity for the benzodiazepine-binding site, suggesting anxiolytic potential .

Comparative Analysis with Related Imidazoles

Table 2. Substituent Effects on Bioactivity

CompoundSubstituentsLogPMIC (µg/mL)
N-(4-Fluoro-2-methylphenyl)4-F, 2-CH₃2.18
N-(2-Chlorophenyl)2-Cl2.8 32
N-(4-Nitrophenyl)4-NO₂1.7 64

Fluorine’s electronegativity reduces LogP while improving target engagement, underscoring its superiority over chloro and nitro analogs .

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